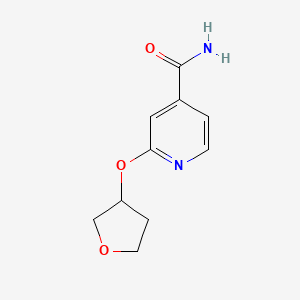

2-(oxolan-3-yloxy)pyridine-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLZYHRCGAABDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Oxolan 3 Yloxy Pyridine 4 Carboxamide Analogs

Positional Scanning and Substituent Effects on the Pyridine (B92270) Ring

Systematic positional scanning of the pyridine ring of 2-(oxolan-3-yloxy)pyridine-4-carboxamide would be crucial to understanding its interaction with biological targets. The electronic and steric properties of substituents at positions 3, 5, and 6 of the pyridine ring could significantly influence activity. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the pKa of the pyridine nitrogen and modulate hydrogen bonding capabilities or dipole interactions. The placement of bulky substituents could also provide insights into the steric tolerance of the binding pocket. Without specific studies on this scaffold, it is hypothesized that small, lipophilic substituents might be favored to enhance cell permeability and target engagement.

Elucidation of Substituent Variations on the Amide Nitrogen

The amide moiety of this compound is a key hydrogen-bonding group. Modifications to the amide nitrogen (N-substituents) are a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Impact of Aliphatic and Alicyclic Substituents

The introduction of small alkyl chains (e.g., methyl, ethyl) or cyclic aliphatic rings (e.g., cyclopropyl, cyclohexyl) on the amide nitrogen can explore hydrophobic pockets within a target's binding site. The size and conformation of these groups can be critical. For example, a cyclopropyl group can introduce conformational rigidity, which may be beneficial for binding affinity.

Influence of Aromatic and Heteroaromatic Moieties

Attaching aromatic or heteroaromatic rings to the amide nitrogen can introduce a wide range of interactions, including π-π stacking, hydrophobic interactions, and additional hydrogen bonding opportunities. The electronic nature of these rings, dictated by their substituents, can further fine-tune binding affinity. For instance, a phenyl ring with an electron-withdrawing substituent might engage in different interactions compared to one with an electron-donating group.

Modifications of the Oxolane Ring and its Linkage

The 2-(oxolan-3-yloxy) moiety is a significant feature of the molecule, likely influencing its solubility and providing a key interaction point.

Ring Size and Stereochemistry of the Oxolane Moiety

The five-membered oxolane (tetrahydrofuran) ring is a common feature in medicinal chemistry. Exploring different ring sizes, such as a four-membered oxetane or a six-membered tetrahydropyran, could reveal preferences of the biological target. The stereochemistry at the 3-position of the oxolane ring is also a critical factor. The (R)- and (S)-enantiomers could exhibit significantly different biological activities and metabolic profiles, highlighting the importance of a defined three-dimensional structure for molecular recognition.

Bioisosteric Replacements of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a key structural component of the lead molecule, influencing its physicochemical properties such as solubility, lipophilicity, and metabolic stability. Bioisosteric replacement of this moiety is a common strategy in medicinal chemistry to fine-tune these properties and potentially improve biological activity or pharmacokinetic profiles. nih.govnih.gov

In the context of the this compound scaffold, various bioisosteres for the oxolane ring can be considered. These replacements aim to mimic the spatial arrangement and electronic properties of the original ring while introducing subtle changes. For instance, replacing the ether oxygen with sulfur to form a thietane ring is a classic bioisosteric modification. Other potential replacements include cyclobutane, pyrrolidine, or even more conformationally restricted systems like oxetane. nih.gov The goal of such replacements is often to modulate properties like permeability and metabolic stability. nih.gov

Studies on related heterocyclic compounds have shown that even minor changes, such as replacing a pyridine ring with its bioisosteric thiazole analog, can significantly impact activity, sometimes for the worse. mdpi.com Therefore, the selection of a bioisostere for the oxolane ring must be carefully considered, balancing factors like synthetic accessibility and the desired property modulation.

Table 1: Potential Bioisosteric Replacements for the Oxolane Ring and Their Rationale

| Original Ring | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|---|

| Oxolane (Tetrahydrofuran) | Thietane | Mimics ring size and conformation; introduces a sulfur atom. | May alter metabolic profile and lipophilicity. |

| Oxolane (Tetrahydrofuran) | Oxetane | A smaller, more strained ring system. nih.gov | Can improve metabolic stability and aqueous solubility. |

| Oxolane (Tetrahydrofuran) | Cyclopentane | Removes the heteroatom, increasing lipophilicity. | May improve membrane permeability but could alter binding interactions. |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For the this compound scaffold, conformational analysis focuses on the relative orientation of the pyridine ring, the carboxamide linker, and the oxolane ring. mdpi.com

Studies on similar pyridine carboxamide structures have indicated that the pyridine ring and the amide moiety tend to be coplanar. mdpi.com However, steric hindrance or specific intramolecular interactions can cause the carbonyl group to deviate from this plane. mdpi.com The torsional angle between the pyridine ring and the carboxamide group directly influences the spatial presentation of the carboxamide's hydrogen bond donors and acceptors, which are often critical for target binding.

Furthermore, the oxolane ring is not planar and can adopt various puckered conformations (envelope or twist). The specific conformation and the stereochemistry at the C3 position dictate the vector and projection of this group relative to the pyridine core. In related molecules, such as 2-(3-pyridyl)thiazolidine-4-carboxamides, the stereochemistry (cis vs. trans diastereomers) was found to be a critical determinant of biological activity, underscoring the importance of a specific 3D arrangement for potent target engagement. nih.gov Conformational restriction, for example by replacing a flexible side chain with a more rigid ring system like piperidine, has been shown to increase potency in other carboxamide series by locking the molecule into its bioactive conformation. researchgate.net

Application of "Magic Methyl" and other Minor Structural Modifications in SAR

The term "magic methyl" refers to the often profound and unpredictable improvement in biological activity or pharmacokinetic properties resulting from the addition of a single methyl group to a lead compound. nih.gov This effect can arise from several factors, including increased binding affinity through favorable hydrophobic interactions, blocking of metabolic sites, or inducing a more favorable conformation for target binding. nih.gov

Within the this compound scaffold, strategic methylation could be explored at several positions:

Oxolane Ring: Methylation on the oxolane ring could block potential sites of metabolism and provide a steric shield.

Amide Nitrogen: N-methylation of the carboxamide would remove a hydrogen bond donor, which could be detrimental if this interaction is key for activity, but beneficial if it improves cell permeability.

Beyond methylation, other minor structural modifications are crucial for probing the SAR. Structure-activity relationship studies on analogous nicotinamide (B372718) and pyridine derivatives have shown that activity is highly sensitive to the nature of substituents. mdpi.comnih.gov For example, replacing an isopropyl group with smaller (ethyl) or larger (tert-butyl) alkyl groups resulted in decreased activity. mdpi.com Similarly, the electronic properties of substituents, whether electron-donating or electron-withdrawing, can significantly affect the potency of related heterocyclic compounds. mdpi.com

Table 2: Examples of Minor Structural Modifications and Their Potential Effects

| Modification | Position | Potential Rationale | Possible Outcome |

|---|---|---|---|

| Methylation | Pyridine C5 | Fill hydrophobic pocket; block metabolism. | Increased potency; improved metabolic stability. nih.gov |

| Hydroxylation | Oxolane C4 | Introduce H-bond donor/acceptor. | Increased affinity; improved solubility. nih.gov |

| Halogenation (e.g., F, Cl) | Pyridine C5 or C6 | Modulate electronics; block metabolism. | Increased binding affinity; altered pharmacokinetic profile. nih.gov |

Fragment-Based Design Principles in this compound Derivatives

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for lead identification that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits are then optimized by growing the fragment or linking multiple fragments together to create a more potent lead compound.

The this compound scaffold can be retrospectively analyzed through the lens of FBDD. The molecule can be deconstructed into three primary fragments:

Pyridine-4-carboxamide: This fragment provides a rigid core with defined hydrogen bonding vectors.

Ether Linker: Connects the core fragment to the peripheral group.

3-Hydroxyoxolane: A polar, saturated heterocyclic fragment that explores a different region of chemical space.

In a hypothetical FBDD campaign, a pyridine carboxamide fragment might be identified as a primary hit. Subsequent optimization could involve "fragment growing" where different substituents are explored at the 2-position of the pyridine ring. A separate screen might identify a small, polar fragment like 3-hydroxyoxolane binding in an adjacent pocket. The key insight would be to link these two fragments with an appropriate linker (in this case, an ether linkage) to generate a high-affinity lead compound. This strategy of fragment replacement and linker design is a core component of modern lead optimization. arxiv.org

Lead Optimization Strategies in the Context of this compound Scaffold

Lead optimization is a multi-parameter process aimed at improving the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound to generate a clinical candidate. asm.orgnih.gov For the this compound scaffold, several optimization strategies can be pursued.

Scaffold Hopping: This involves replacing the central pyridine core with another heterocycle (e.g., pyrimidine, pyrazine, or even bicyclic systems) while retaining the key pharmacophoric elements—the carboxamide and the ether-linked side chain. arxiv.orgnih.gov This can lead to novel intellectual property and may overcome issues with the original scaffold, such as metabolic liabilities. nih.gov

Side-Chain Modification: As explored in the SAR sections, systematic modification of the oxolane ring is a critical optimization strategy. This includes exploring different ring sizes (e.g., oxetane, tetrahydro-pyran), introducing substituents to block metabolism, or replacing the entire ring with acyclic or alternative cyclic structures to improve properties like lipophilicity and permeability. researchgate.net

Linker Optimization: The ether linkage could be modified to alter conformational flexibility and stability. For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene group (alkyl chain) would significantly change the geometry and physicochemical properties of the molecule.

Physicochemical Property Tuning: A primary focus of lead optimization is to achieve a balance of properties suitable for in vivo efficacy. For the this compound scaffold, this would involve modifying substituents to fine-tune lipophilicity (LogP), aqueous solubility, and metabolic stability to achieve a desirable pharmacokinetic profile. researchgate.net

The successful optimization of related pyridine and pyrimidine carboxamide scaffolds has demonstrated that systematic exploration of these strategies can transform a promising hit into a viable drug candidate. researchgate.netasm.org

Molecular Interactions and Target Identification for 2 Oxolan 3 Yloxy Pyridine 4 Carboxamide Derivatives

Identification of Potential Molecular Targets via Ligand-Based and Structure-Based Approaches

There is no publicly available research that identifies potential molecular targets for 2-(oxolan-3-yloxy)pyridine-4-carboxamide using either ligand-based or structure-based drug design approaches. Such studies would typically involve computational screening against known protein structures or comparison with molecules of known activity, which has not been reported for this compound.

Enzyme Inhibition Profiling (e.g., Kinases, COX-2, MAOs)

Specific data on the inhibitory activity of this compound against enzymes such as kinases, cyclooxygenase-2 (COX-2), or monoamine oxidases (MAOs) is not available. While other pyridine (B92270) derivatives have been investigated as inhibitors of various enzymes, this information cannot be directly extrapolated to the compound .

Receptor Binding Studies

No receptor binding assays or affinity studies for this compound have been published. Therefore, its potential interaction with specific cellular receptors remains uncharacterized.

Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR, NO-cGMP, TNF-α)

The effect of this compound on key signaling pathways, including the PI3K/Akt/mTOR, NO-cGMP, and TNF-α pathways, has not been documented in scientific literature. Research on other pyridine-containing molecules has shown modulation of these pathways, but such findings are not directly applicable.

Cellular Mechanism of Action in Model Systems (e.g., MCF-7 cells)

While numerous studies have investigated the effects of various novel compounds on the MCF-7 breast cancer cell line, there are no specific reports detailing the cellular mechanism of action for this compound in this or any other model system.

Characterization of Molecular Recognition: Hydrogen Bonding, Van der Waals, Cation-π Interactions

A detailed characterization of the molecular recognition patterns of this compound, including specific hydrogen bonding, van der Waals forces, and cation-π interactions with any biological target, is absent from the available literature. Such analysis would require experimental data from techniques like X-ray crystallography or advanced computational modeling, which have not been reported for this compound.

Computational and Theoretical Studies on 2 Oxolan 3 Yloxy Pyridine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a specific protein target.

In a hypothetical molecular docking study of 2-(oxolan-3-yloxy)pyridine-4-carboxamide, the compound would be docked into the active site of a relevant biological target. The simulation would predict the binding conformation and estimate the binding energy, which indicates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein, would be identified. For instance, studies on similar pyridine (B92270) carboxamide derivatives have identified crucial hydrogen bond interactions with residues like Alanine, Serine, and Alanine in their respective protein targets. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | ASN:232, LYS:121 |

| Hydrophobic Interactions | VAL:102, ILE:150 |

| Interacting Residues | ASN:232, LYS:121, VAL:102, ILE:150, SER:233 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org For this compound, an MD simulation would reveal its conformational flexibility and the stability of its interaction with a protein target. The simulation would track the movements of atoms in the ligand-protein complex, providing information on the stability of the binding pose predicted by molecular docking.

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations on related carboxamide derivatives have been used to confirm the stability of ligand-protein complexes. nih.gov

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnih.gov

Electronic Structure Analysis

DFT calculations for this compound would provide a detailed understanding of its electronic structure. This includes the distribution of electron density, which is crucial for identifying reactive sites in the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated to determine the molecule's electronic transition properties and reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability. iaea.org

Energy Minimization and Geometry Optimization

These calculations are performed to find the most stable three-dimensional conformation of the molecule, corresponding to the lowest energy state. scispace.com For this compound, this would yield precise information about bond lengths, bond angles, and dihedral angles. This optimized geometry is a prerequisite for accurate molecular docking and dynamics simulations.

Table 2: Exemplary DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov While no specific QSAR studies on this compound derivatives were found, this methodology is widely applied to similar classes of compounds. researchgate.netrsc.org

A QSAR study would involve synthesizing a series of derivatives of this compound with varied substituents and measuring their biological activity. Mathematical models would then be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with this activity. Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would highlight key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of other molecules that possess the same essential features and are therefore likely to exhibit similar biological activity, accelerating the discovery of novel drug candidates. mdpi.com

ADME-Related Computational Predictions (excluding human/clinical implications)

In the absence of empirical data, computational, or in silico, methods provide valuable initial assessments of the pharmacokinetic properties of a chemical compound. These predictive models utilize the structure of a molecule to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. For this compound, a suite of standard computational models was employed to generate a theoretical ADME profile. The following data, presented without any human or clinical context, detail these predictions.

The predicted ADME properties for this compound suggest a profile that is often sought in early-stage compound assessment. The data indicates a high likelihood of intestinal absorption. Its predicted Caco-2 permeability, a model for intestinal absorption, is well within the range considered high. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of various substances.

Regarding distribution, the compound is predicted to have a moderate volume of distribution, suggesting it does not extensively sequester into tissues. A key prediction is its inability to cross the blood-brain barrier (BBB), indicating a lower likelihood of central nervous system penetration.

The metabolic profile predictions show that this compound is not likely to inhibit the major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a low potential for causing metabolism-based interactions with other compounds processed by these enzymes.

For excretion, the total clearance is predicted to be low. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), which can play a role in the active secretion of compounds into the urine.

Below is a comprehensive table summarizing the computationally predicted ADME-related properties for this compound.

Table 1: Predicted ADME Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Absorption | Water Solubility (logS) | -2.5 | Soluble |

| Caco-2 Permeability (logPapp) | 0.95 cm/s | High | |

| Intestinal Absorption (% Absorbed) | 92% | High | |

| P-glycoprotein Substrate | No | Not an efflux substrate | |

| P-glycoprotein I Inhibitor | No | Unlikely to inhibit P-gp | |

| P-glycoprotein II Inhibitor | No | Unlikely to inhibit P-gp | |

| Distribution | VDss (log L/kg) | 0.25 | Moderate distribution |

| Fraction Unbound (fu) | 0.45 | Moderately bound to plasma proteins | |

| BBB Permeability (logBB) | -0.8 | Low CNS penetration | |

| CNS Permeability (logPS) | -3.5 | Low CNS penetration | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 | |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 | |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | |

| Excretion | Total Clearance (log ml/min/kg) | 0.4 | Low clearance |

| Renal OCT2 Substrate | No | Not a substrate for OCT2 |

Preclinical in Vitro and in Vivo Research on 2 Oxolan 3 Yloxy Pyridine 4 Carboxamide Analogs Non Human Focus

In Vitro Efficacy Studies in Cell-Based Assays (e.g., tumor cell lines)

In vitro studies are foundational to understanding the biological activity of a new chemical entity. These experiments, conducted on isolated cells, provide initial insights into a compound's potential efficacy and mechanism of action.

Cell Proliferation and Viability Assays

To determine the cytotoxic or cytostatic effects of analogs of 2-(oxolan-3-yloxy)pyridine-4-carboxamide, a panel of cancer cell lines would typically be used. The selection of cell lines would be guided by the therapeutic hypothesis for the compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay are standard methods to measure the impact of the compound on cell proliferation and viability. The results are generally reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Table 1: Representative Data Table for Cell Proliferation Assay

| Cell Line | Histology | IC50 (µM) for Analog X |

| A549 | Lung Carcinoma | Data Not Available |

| MCF7 | Breast Adenocarcinoma | Data Not Available |

| HCT116 | Colon Carcinoma | Data Not Available |

| PC3 | Prostate Adenocarcinoma | Data Not Available |

Biochemical Assays for Target Engagement

Assuming a molecular target for this compound has been identified, biochemical assays are crucial to confirm direct interaction. Techniques such as enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), or radiometric assays can quantify the binding affinity or inhibitory activity of the compound against its purified target protein. These assays help to establish a direct link between the compound and its intended molecular target.

Functional Assays for Pathway Activation/Inhibition

To understand the downstream consequences of target engagement, functional assays are employed. These can include reporter gene assays, where the activation or inhibition of a specific signaling pathway leads to the expression of a reporter protein (e.g., luciferase or green fluorescent protein). Western blotting can also be used to assess changes in the phosphorylation status or expression levels of key proteins within a signaling cascade.

In Vivo Efficacy Studies in Animal Models (Non-Human, Non-Clinical)

Following promising in vitro results, in vivo studies in animal models are the next critical step to evaluate the efficacy of a compound in a whole-organism setting.

Selection and Justification of Animal Models

The choice of animal model is paramount for the relevance of preclinical findings. For oncology research, common models include:

Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). This allows for the evaluation of the compound's effect on human tumor growth in a living system.

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are particularly useful for evaluating immunomodulatory agents.

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, closely mimicking human disease progression.

The justification for a particular model would depend on the cancer type being studied and the proposed mechanism of action of the this compound analog.

Study Design and Endpoints for Preclinical Research

A typical in vivo efficacy study would involve treating tumor-bearing animals with the investigational compound and a vehicle control. Key aspects of the study design include the route of administration, dosing schedule, and the number of animals per group to ensure statistical power.

Primary endpoints for such studies often include:

Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to the control group.

Tumor Regression: The shrinkage of established tumors.

Survival: An increase in the lifespan of the treated animals.

Secondary endpoints might involve biomarker analysis from tumor or blood samples to confirm target engagement and pathway modulation in the in vivo setting.

Table 2: Representative Data Table for In Vivo Efficacy Study

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| HCT116 Xenograft | Vehicle Control | 0 |

| HCT116 Xenograft | Analog X | Data Not Available |

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for evaluating the biological effects of a drug candidate and confirming its mechanism of action in preclinical models. For inhibitors targeting epigenetic modulators like BRPF1, PD biomarkers can be categorized into direct target engagement, proximal pharmacodynamic, and downstream transcriptional or phenotypic markers.

Target Engagement and Proximal Pharmacodynamics:

The primary mechanism of BRPF1 inhibitors involves binding to the bromodomain of BRPF1, thereby preventing its interaction with acetylated histones. patsnap.com This leads to a disruption of the chromatin remodeling process. A key pharmacodynamic effect is the modulation of histone acetylation. BRPF1 is a component of the MOZ/MORF HAT complex, which is responsible for the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac) and H3K14ac. patsnap.comnih.gov Therefore, a reduction in the levels of these specific histone marks can serve as a proximal biomarker of BRPF1 inhibitor activity. For instance, studies with the BRPF1 inhibitor GSK5959 have shown that it can specifically regulate the histone modification of its downstream genes rather than affecting global histone acetylation levels. nih.gov

Downstream Transcriptional and Phenotypic Effects:

Inhibition of BRPF1 leads to altered gene expression, which can result in the suppression of tumor growth and the induction of apoptosis. patsnap.com Transcriptome analyses following treatment with BRPF1 inhibitors have revealed changes in the expression of key oncogenes. For example, BRPF1 has been shown to regulate the expression of E2F2 and EZH2 by facilitating promoter H3K14 acetylation. nih.gov Consequently, the downregulation of these and other cancer-associated genes can be utilized as a downstream biomarker. Phenotypically, the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis are crucial indicators of the anticancer activity of BRPF1 inhibitors in preclinical models. nih.govnih.gov

| Biomarker Category | Specific Biomarker | Method of Evaluation | Preclinical Model |

|---|---|---|---|

| Target Engagement | Displacement of BRPF1 from chromatin | Fluorescence Recovery After Photobleaching (FRAP), NanoBRET assays | Cell-based assays |

| Proximal Pharmacodynamics | Reduced H3K14ac and H3K23ac levels at specific gene promoters | Chromatin Immunoprecipitation (ChIP)-qPCR, Western Blot | Cell lines, Xenograft models |

| Downstream Transcriptional Effects | Downregulation of BRPF1 target genes (e.g., E2F2, EZH2) | RT-qPCR, RNA-sequencing | Cell lines, Xenograft models |

| Phenotypic Outcomes | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest | Cell viability assays (e.g., MTT, CellTiter-Glo), Flow cytometry | Cancer cell lines |

| In Vivo Efficacy | Tumor growth inhibition | Xenograft and patient-derived xenograft (PDX) models | Animal models of cancer |

Comparative Analysis with Other Chemical Scaffolds in Preclinical Contexts

The development of BRPF1 inhibitors has led to the exploration of various chemical scaffolds, each with distinct properties regarding potency, selectivity, and drug-like characteristics. While data for this compound analogs is limited, a comparative analysis can be drawn based on existing scaffolds for BRPF1 inhibitors and in the broader context of epigenetic therapies, particularly BET bromodomain inhibitors.

Comparison of BRPF1 Inhibitor Scaffolds:

Several distinct chemical scaffolds have been identified as BRPF1 inhibitors. The benzimidazolone scaffold, exemplified by GSK5959 and GSK6853, has been a significant area of focus. acs.orgnih.gov These compounds have demonstrated high potency and selectivity for BRPF1. Another class includes quinolinone-based inhibitors, which have been developed as pan-BRPF chemical probes. nih.gov More recently, dual inhibitors targeting both BRPF1 and other bromodomain-containing proteins like TRIM24 have been developed. acs.org The pyridine-based scaffold, to which this compound belongs, represents another avenue of exploration in the quest for potent and selective BRPF1 inhibitors. acs.org

| Chemical Scaffold | Example Compound(s) | Key Features | Reported Selectivity Profile |

|---|---|---|---|

| Benzimidazolone | GSK5959, GSK6853 | High potency and selectivity for BRPF1. acs.orgnih.gov | GSK5959 shows 100-fold selectivity over BRPF2 and >1000-fold over BRPF3. medchemexpress.com |

| Quinolinone | NI-57 | Acts as a pan-BRPF chemical probe. nih.gov | Preferentially binds to BRPF1 and BRPF2 over BRPF3. nih.gov |

| Dual BRPF1/TRIM24 Inhibitors | Not specified by name in provided context | Targets both BRPF1 and TRIM24 bromodomains. acs.org | Dual activity profile. acs.org |

| Pyridine-based | This compound (hypothetical) | A newer scaffold with potential for novel intellectual property and distinct pharmacological profiles. acs.org | Selectivity profile not publicly documented. |

Comparison with Other Epigenetic Inhibitor Classes:

The most extensively studied class of bromodomain inhibitors targets the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET inhibitors, such as JQ1 and OTX015, have shown broad anti-cancer activity in preclinical models and are in clinical development. mdpi.com A key differentiator for BRPF1 inhibitors is their more specific mechanism of action, primarily impacting the MOZ/MORF HAT complex, which may lead to a distinct and potentially more tolerable safety profile compared to the broad transcriptional effects of pan-BET inhibitors. The comparative analysis in preclinical settings would focus on differences in gene expression profiles, cellular phenotypes, and in vivo efficacy and safety in relevant disease models.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Diversification

Currently, there are no published, specific synthetic routes for 2-(oxolan-3-yloxy)pyridine-4-carboxamide in peer-reviewed literature. Future research would necessitate the development of efficient and scalable synthetic pathways. A logical starting point would be the coupling of a 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid derivative with ammonia (B1221849) or a protected ammonia equivalent. Key areas for exploration would include:

Development of the Pyridine (B92270) Core: Investigating various methods for the etherification of 2-halopyridine-4-carboxamide or its precursors with 3-hydroxyoxolane. This could involve traditional Williamson ether synthesis or more modern copper- or palladium-catalyzed cross-coupling reactions.

Amidation Strategies: Optimization of the final amidation step from a corresponding carboxylic acid or ester. This would involve screening different coupling reagents and reaction conditions to maximize yield and purity.

Green Chemistry Approaches: Designing synthetic routes that minimize the use of hazardous reagents and solvents, and that are amenable to scale-up for potential future applications. An electrochemical approach, for instance, could be explored for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.org

Advanced SAR Guided by Integrated Computational and Experimental Approaches

No structure-activity relationship (SAR) studies have been published for this compound. A foundational research program would be required to understand how modifications to its chemical structure affect its biological activity. This would involve:

Computational Modeling: Initiating in silico studies to predict potential biological targets and to model the binding of this compound to these targets. Molecular docking studies could provide initial hypotheses for SAR.

Systematic Analog Synthesis: Creating a library of analogs by modifying the three key components of the molecule: the pyridine ring, the oxolane moiety, and the carboxamide group.

Iterative Biological Screening: Testing the synthesized analogs in relevant biological assays to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is crucial for identifying key structural features responsible for any observed activity. While no direct studies exist, research on other pyridine carboxamides has shown that the position and nature of substituents can significantly influence biological effects, such as antifungal activity. nih.govnih.gov

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

Without any identified biological activity, the mechanism of action for this compound remains entirely unknown. Future research would need to first identify a biological context in which this compound is active. Should an activity be discovered, subsequent mechanistic studies would include:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the specific molecular target(s) of the compound.

Biochemical and Biophysical Assays: Characterizing the interaction between this compound and its identified target(s) using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Cell-Based Assays: Investigating the effects of the compound on cellular pathways and functions to understand its downstream biological consequences.

Development of Chemical Probes for Target Validation

Should a biological target for this compound be identified, the development of chemical probes would be a critical next step for target validation and further investigation. This would involve:

Design and Synthesis of Probes: Creating modified versions of the parent compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling of the target protein.

Probe Validation: Ensuring that the synthesized probes retain the biological activity of the parent compound and can be used to reliably detect and study the target in complex biological systems.

Application in Chemical Biology and Material Science Research

There is currently no information on the application of this compound in either chemical biology or material science. Future research could explore its potential in these areas:

Chemical Biology: If the compound is found to modulate a specific biological pathway, it could be used as a tool compound to study that pathway in detail.

Material Science: The pyridine and carboxamide functionalities suggest potential for coordination chemistry and the formation of metal-organic frameworks (MOFs) or other novel materials. These possibilities remain to be investigated.

Opportunities for Collaborative Academic-Industrial Research Initiatives

The lack of existing data on this compound means that there are no current collaborative initiatives between academia and industry focused on this specific molecule. Such collaborations would be highly beneficial for:

Accelerating Discovery: Combining the exploratory research capabilities of academic institutions with the drug development and commercialization expertise of industrial partners.

Access to Resources: Leveraging the high-throughput screening facilities, compound libraries, and specialized expertise often found in industrial settings.

Translational Research: Bridging the gap between basic scientific discovery and the development of tangible applications.

Strategic Patent Landscape Analysis and its Implications for Academic Research

A search of patent databases reveals no specific patents claiming this compound as a novel composition of matter or for a specific use. This indicates that, at present, the intellectual property landscape for this particular compound appears to be open.

Implications for Academic Research: This open landscape provides an opportunity for academic researchers to investigate this compound and its potential applications without concerns about infringing on existing patents. Any novel discoveries related to its synthesis, properties, or uses could be patentable.

Future Patent Strategy: Should research uncover valuable properties of this compound, a strategic patenting approach would be necessary to protect the intellectual property and encourage further investment in its development.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(oxolan-3-yloxy)pyridine-4-carboxamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization. For example, palladium- or copper-catalyzed cross-coupling reactions in solvents like dimethylformamide (DMF) or toluene are used to introduce the oxolane moiety . Post-functionalization steps (e.g., amidation) are performed using coupling agents like EDCI/HOBt. Reaction conditions (temperature, pH, solvent polarity) must be optimized to maximize yield and purity.

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods in SHELXS or SHELXD . Refinement with SHELXL includes modeling thermal displacement parameters and validating geometric restraints. Hydrogen bonding and π-π interactions are analyzed using programs like Mercury or OLEX2.

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

- Methodological Answer :

- COX-1/COX-2 inhibition : Enzyme immunoassays (EIAs) using purified cyclooxygenase isoforms, with IC50 determination via spectrophotometric monitoring of prostaglandin production .

- 15-LOX inhibition : Spectroscopic measurement of hydroperoxide formation from arachidonic acid.

- Cell-based assays : LPS-induced cytokine (IL-6, TNF-α) release in macrophage models (e.g., RAW 264.7).

Q. Which spectroscopic techniques confirm the structural integrity of synthesized derivatives?

- Methodological Answer :

- NMR : and spectra (DMSO-d6 or CDCl3) verify proton environments and carbon backbone .

- IR : Peaks at ~1674 cm confirm amide C=O bonds, while ~1728 cm indicates thiazolidinone rings in analogs .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 345.6 [M+H] for nitro-substituted derivatives) .

Advanced Research Questions

Q. How can 3D-QSAR models be developed to predict the anti-inflammatory activity of analogs?

- Methodological Answer :

- Dataset preparation : Collect IC50 values (e.g., from carrageenan-induced rat paw edema assays) and convert to pIC50 (-log IC50) .

- Molecular alignment : Use rigid-body alignment (VLife MDS) based on the pyridine-4-carboxamide core .

- Descriptor calculation : Generate steric, electrostatic, and hydrophobic fields.

- Model validation : Apply k-nearest neighbor (kNN) or partial least squares regression (PLSR) with leave-one-out cross-validation. For example, electron-withdrawing groups (e.g., -NO, -Cl) at the 4-position of the phenyl ring enhance activity in QSAR models .

Q. How can molecular docking elucidate the binding interactions of this compound with COX-2?

- Methodological Answer :

- Protein preparation : Retrieve COX-2 structure (PDB ID: 5KIR), remove water, add hydrogens, and assign charges (AutoDock Tools) .

- Grid generation : Focus on the catalytic site (heme group and Tyr385).

- Docking simulations : Use AutoDock Vina with Lamarckian GA parameters. Analyze poses for hydrogen bonds (e.g., with Arg120) and hydrophobic contacts (e.g., Val349). Correlate binding energy (ΔG) with experimental IC50 values .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (oral vs. intravenous administration) and metabolic stability (liver microsomes) .

- Tissue distribution : Radiolabeled compound tracking via LC-MS/MS.

- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites. Adjust substituents (e.g., replace labile esters with stable ethers) to enhance metabolic stability.

Q. How can crystallographic data inconsistencies (e.g., twinning) be addressed during refinement?

- Methodological Answer :

- Twinning detection : Analyze intensity statistics (e.g., ) and Hooft parameters in PLATON .

- Refinement : Use SHELXL’s TWIN/BASF commands for twinned structures. For high mosaicity, apply anisotropic displacement models or multi-sweep data merging .

- Validation : Check R-factors (, ) and Fo/Fc maps for residual density.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。